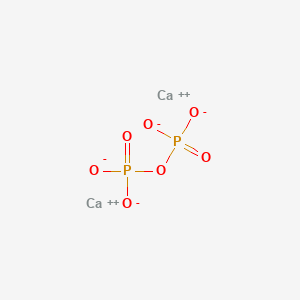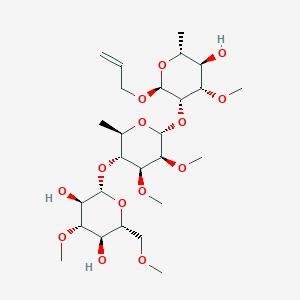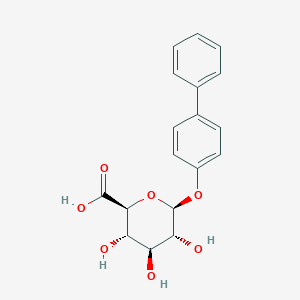
Glucopyranosiduronic acid, 4-biphenylyl, beta-D-
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glucopyranosiduronic acid, 4-biphenylyl, beta-D- typically involves the glucuronidation of 4-biphenylol. This process can be achieved through enzymatic or chemical methods. In the enzymatic method, glucuronosyltransferase enzymes are used to catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to 4-biphenylol . The reaction conditions usually involve a buffered aqueous solution at a pH of around 7.4 and a temperature of 37°C.
In the chemical method, the synthesis can be carried out using glucuronic acid derivatives such as glucuronic acid lactone. The reaction typically requires the presence of a catalyst, such as a Lewis acid, and is conducted under anhydrous conditions .
Industrial Production Methods
Industrial production of Glucopyranosiduronic acid, 4-biphenylyl, beta-D- may involve large-scale enzymatic processes due to the specificity and efficiency of enzymatic reactions. The use of immobilized enzymes can enhance the stability and reusability of the enzymes, making the process more cost-effective .
Chemical Reactions Analysis
Types of Reactions
Glucopyranosiduronic acid, 4-biphenylyl, beta-D- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the biphenyl moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or basic aqueous solutions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used. These reactions are often conducted in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can result in a wide range of substituted biphenyl derivatives .
Scientific Research Applications
Glucopyranosiduronic acid, 4-biphenylyl, beta-D- has several scientific research applications, including:
Chemistry: It is used as a model compound in studies of glucuronidation and other metabolic processes.
Biology: The compound is studied for its role in the metabolism of biphenyl compounds and its potential effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a biomarker for certain diseases.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Glucopyranosiduronic acid, 4-biphenylyl, beta-D- involves its interaction with specific enzymes and receptors in biological systems. The compound is metabolized by glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid to various substrates. This process is essential for the detoxification and excretion of many xenobiotics and endogenous compounds .
Comparison with Similar Compounds
Similar Compounds
- 4-Methylumbelliferylglucuronide
- 4-Nitrophenyl β-D-glucopyranosiduronic acid
- Oroxylin A 7-O-beta-D-glucuronide
- 4-Hydroxy Propofol 4-O-b-D-Glucuronide
- 4-Hydroxy Propofol 1-O-b-D-Glucuronide
Uniqueness
Glucopyranosiduronic acid, 4-biphenylyl, beta-D- is unique due to its specific structure, which combines the properties of glucuronic acid and biphenyl. This combination allows it to participate in a wide range of chemical reactions and biological processes, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-phenylphenoxy)oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O7/c19-13-14(20)16(17(22)23)25-18(15(13)21)24-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13-16,18-21H,(H,22,23)/t13-,14-,15+,16-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZQPUBFBMWPMZ-RNGZQALNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00172650 | |
| Record name | Glucopyranosiduronic acid, 4-biphenylyl, beta-D- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00172650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19132-91-3 | |
| Record name | Glucopyranosiduronic acid, 4-biphenylyl, beta-D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019132913 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glucopyranosiduronic acid, 4-biphenylyl, beta-D- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00172650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


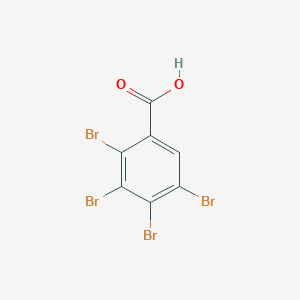
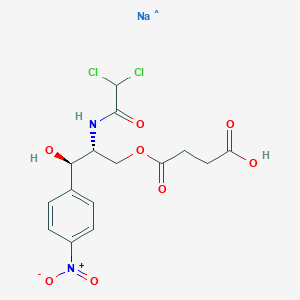
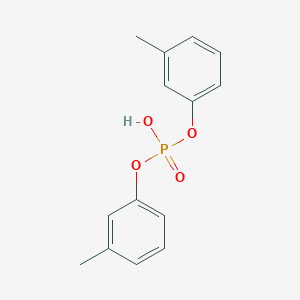
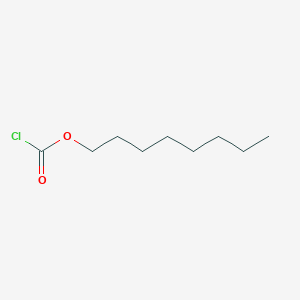
![Carbamic acid,[(ethenyldimethylsilyl)methyl]-,methyl ester(9ci)](/img/structure/B51899.png)
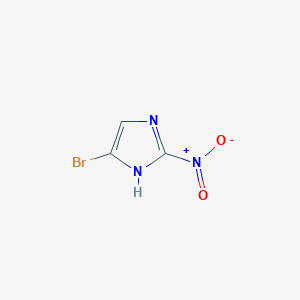
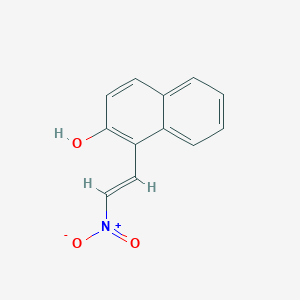
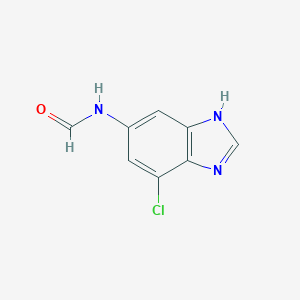
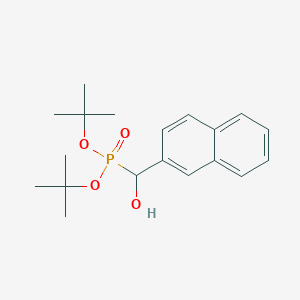
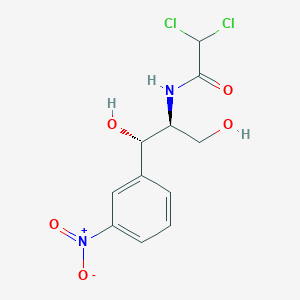
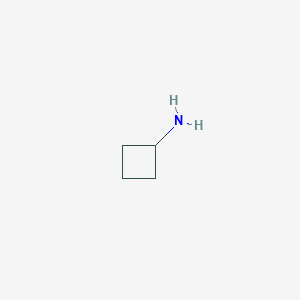
![5,7-Dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B51886.png)
